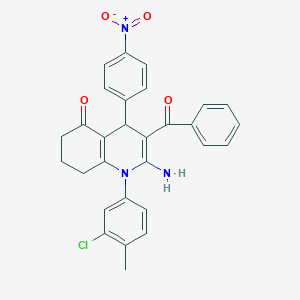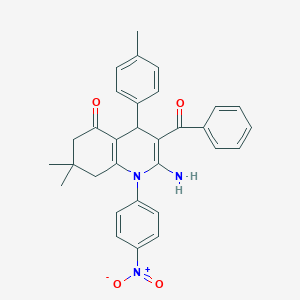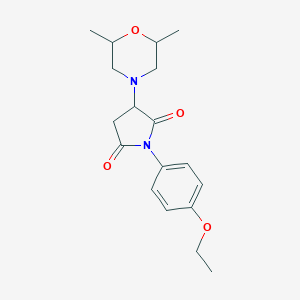
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is widely used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been used to investigate the neural mechanisms of attention, working memory, and decision-making. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has also been used in studies of drug abuse and addiction, as it has similar effects on the brain as other drugs of abuse.
Mecanismo De Acción
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the CNS, which improves attention, focus, and alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and can cause vasoconstriction. It also increases the release of glucose from the liver and decreases appetite. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has been shown to improve cognitive function and memory, and can also improve motor coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is a useful tool for studying the effects of psychostimulant drugs on the brain and behavior. It has a well-established mechanism of action and is widely used in clinical practice, which makes it a useful reference point for research studies. However, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some limitations for lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the study. Additionally, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some potential side effects, such as increased heart rate and blood pressure, which can confound the results of the study.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the long-term effects of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate on the brain and behavior. Finally, there is a need for more research on the use of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate in the treatment of other psychiatric disorders, such as depression and anxiety.
Métodos De Síntesis
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetate to form ethyl 2-piperidone, which is then reacted with 4-methylbenzaldehyde to form 4-methyl-2,5-dioxo-1-pyrrolidine acetophenone. This intermediate is then reacted with methylamine to form 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-5-14(6-4-12)19-16(20)11-15(17(19)21)18-9-7-13(2)8-10-18/h3-6,13,15H,7-11H2,1-2H3 |
Clave InChI |
BABSFMRLMAWYKV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)